molecular formula C17H16N2O B14261861 (1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol CAS No. 178326-72-2

(1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol

Cat. No.: B14261861
CAS No.: 178326-72-2
M. Wt: 264.32 g/mol
InChI Key: UEZOUWXMMQRQBJ-KRWDZBQOSA-N
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Description

(1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol is a chemical compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and animals. This compound is of interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions. The reaction conditions often include:

    Reagents: Tryptamine, benzaldehyde

    Catalysts: Acidic catalysts like hydrochloric acid or acetic acid

    Solvents: Methanol or ethanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

(1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

    Industry: Potential use in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol involves its interaction with various molecular targets, including:

    Neurotransmitter Receptors: Modulation of serotonin and dopamine receptors.

    Enzymes: Inhibition of monoamine oxidase enzymes, leading to increased levels of neurotransmitters.

    Pathways: Activation or inhibition of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with similar pharmacological properties.

    Harmaline: Known for its psychoactive effects and use in traditional medicine.

    Tetrahydro-beta-carboline: A structurally related compound with diverse biological activities.

Uniqueness

(1S)-1-Phenyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ol is unique due to its specific stereochemistry and phenyl substitution, which may confer distinct pharmacological properties compared to other beta-carbolines.

Properties

CAS No.

178326-72-2

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

(1S)-2-hydroxy-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C17H16N2O/c20-19-11-10-14-13-8-4-5-9-15(13)18-16(14)17(19)12-6-2-1-3-7-12/h1-9,17-18,20H,10-11H2/t17-/m0/s1

InChI Key

UEZOUWXMMQRQBJ-KRWDZBQOSA-N

Isomeric SMILES

C1CN([C@H](C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)O

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)O

Origin of Product

United States

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